molecular formula C13H19Cl3N2 B7899117 (2,5-Dichloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride

(2,5-Dichloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride

Cat. No.: B7899117
M. Wt: 309.7 g/mol
InChI Key: HPHHPPNXCXMRCW-UHFFFAOYSA-N
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Description

(2,5-Dichloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride (CAS: 1261230-64-1) is a piperidine-derived amine compound featuring a 2,5-dichlorobenzyl substituent. Its molecular formula is C₁₄H₁₉Cl₂N₂·HCl, with a molecular weight of 327.69 g/mol . The compound is synthesized through multi-step reactions involving hydrogenation, coupling reagents (e.g., N,N′-carbonyldiimidazole), and purification under controlled solvent conditions .

Key structural features include:

  • A piperidine ring substituted at the 3-position with a methylamine group.
  • A 2,5-dichlorobenzyl moiety attached to the piperidine nitrogen, contributing to lipophilicity and steric bulk.

Properties

IUPAC Name

N-[(2,5-dichlorophenyl)methyl]-N-methylpiperidin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2.ClH/c1-17(12-3-2-6-16-8-12)9-10-7-11(14)4-5-13(10)15;/h4-5,7,12,16H,2-3,6,8-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHHPPNXCXMRCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C=CC(=C1)Cl)Cl)C2CCCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2,5-Dichloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves a nucleophilic substitution reaction between 2,5-dichlorobenzyl chloride and piperidine. The reaction is facilitated by a base such as sodium hydroxide or potassium carbonate, followed by treatment with hydrochloric acid to form the hydrochloride salt.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It can modulate the activity of receptors and enzymes, which may lead to diverse biological effects. The specific pathways depend on the context of use and the biological system being studied.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). The mechanism involves the activation of apoptotic pathways, leading to cell cycle arrest and increased rates of late apoptosis or necrosis .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (μM)Apoptosis InductionNotes
A54911Late apoptosisSignificant pro-apoptotic effect observed
HCT11610Early & late apoptosisEffective in inducing cell cycle arrest

Neuroprotective Effects

Emerging research suggests that compounds with similar structures exhibit neuroprotective effects, potentially making this compound relevant in neuropharmacology. Its ability to interact with neurotransmitter systems could provide insights into therapeutic applications for neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

In a study investigating various derivatives for anticancer activity, this compound was found to exhibit significant cytotoxicity against multiple cancer cell lines. The study utilized flow cytometry to assess apoptotic effects and demonstrated that this compound not only inhibited cell proliferation but also altered cell cycle dynamics favorably towards apoptosis .

Case Study 2: Mechanistic Insights

Another study focused on elucidating the mechanisms behind the observed anticancer effects. The results indicated that treatment with this compound led to increased levels of pro-apoptotic proteins and downregulation of anti-apoptotic factors in treated cells. This shift in protein expression profiles suggests a targeted action mechanism conducive to cancer therapy .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring in the dichlorobenzyl group facilitates nucleophilic substitution reactions under basic conditions. This reactivity is exemplified in:

Reaction with Amines

  • Conditions : Sodium tert-butoxide (1.0 equiv), pyrrolidine (1.0 equiv), rt to 50°C, HPMC/H₂O solvent .

  • Mechanism : The chlorine at the 4-position of 2,4,5-trichloropyrimidine is displaced by pyrrolidine, forming 2,5-dichloro-4-(pyrrolidin-1-yl)pyrimidine. Competing hydrolysis forms 2,5-dichloro-4-hydroxypyrimidine as a side product .

  • Monitoring : LC-MS integration showed 95% conversion after 1 hour, with an 8:2 ratio of desired product to hydrolysis byproduct .

Key Data

SubstrateNucleophileBaseConversion (%)Product Ratio (Desired:Byproduct)
2,4,5-TrichloropyrimidinePyrrolidineNaOtBu958:2

Buchwald–Hartwig Amination

The piperidine nitrogen participates in palladium-catalyzed cross-coupling reactions to form C–N bonds.

Example Reaction

  • Conditions : Pd₂(dba)₃ (2 mol%), DavePhos (4 mol%), NaOtBu (1.4 equiv), 100°C, 18 hours .

  • Substrate : 3-Bromopyridine reacts with N-(piperidin-4-ylmethyl)pyrimidin-4-amine to yield N-(pyridin-3-ylmethyl)pyrimidin-4-amine derivatives.

  • Yield : 40–60% after silica gel purification .

Mechanistic Insights

  • Ligand choice (DavePhos) enhances catalytic activity for secondary amines.

  • Steric hindrance at the 2-position of the pyridine ring improves regioselectivity .

Amide Formation and Acylation

The primary amine group undergoes acylation with activated carbonyl compounds.

Reaction with Acid Chlorides

  • Conditions : Et₃N (2.0 equiv), DMF, 100°C, 18 hours .

  • Example : 2,4-Dichloro-5-methylpyrimidine reacts with N-(4-(1H-imidazol-1-yl)benzyl)methanamine to form N-(4-(1H-imidazol-1-yl)benzyl)-2-chloro-5-methylpyrimidin-4-amine.

  • Monitoring : LC-MS confirmed >90% conversion with retention time = 2.460 min .

Biological Activity and Target Interactions

While not strictly a chemical reaction, the compound’s mechanism of action involves reversible binding to biological targets:

USP1/UAF1 Deubiquitinase Inhibition

  • Assay : Radiolabeled binding assays showed IC₅₀ = 1.1–7.9 μM against USP1/UAF1 .

  • Selectivity : Minimal activity against 451 kinases and other DUBs, highlighting target specificity .

Structural Basis for Activity

  • The dichlorobenzyl group occupies hydrophobic pockets in the enzyme active site.

  • The piperidine nitrogen forms hydrogen bonds with catalytic residues .

Stability and Hydrolysis

The hydrochloride salt enhances aqueous solubility but is prone to hydrolysis under acidic or basic conditions:

Hydrolysis in Aqueous Media

  • Conditions : pH 7.4 buffer, 37°C, 24 hours.

  • Result : <5% degradation, indicating moderate stability.

  • Degradation Products : Free amine and chloride ions detected via ion chromatography.

Synthetic Optimization Strategies

Key Parameters for Scalability

ParameterOptimal RangeImpact on Yield
Temperature80–100°CHigher conversion
Catalyst Loading2–5 mol% PdBalances cost/activity
SolventDMF or THFSolubility and reactivity

Analytical Characterization

Techniques and Findings

  • ¹H NMR : δ 8.67–8.79 (m, pyridine-H), 3.81–3.94 (m, piperidine-CH₂) .

  • LC-MS : Retention time = 1.43 min for 2,5-dichloro-4-(pyrrolidin-1-yl)pyrimidine .

  • X-ray Crystallography : Confirmed chair conformation of the piperidine ring and bond angles (~109.5°).

Comparison with Similar Compounds

Positional Isomers: 2,6-Dichloro-Benzyl Derivatives

Example Compound : (2,6-Dichloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride

  • Structural Difference : Chlorine atoms at positions 2 and 6 on the benzyl ring instead of 2 and 3.
  • Receptor Binding: Steric hindrance from the 6-chloro group may alter binding affinity in enzyme inhibition assays (e.g., autotaxin inhibition) .

Piperidine Ring Substitution Variants

Example Compound : (2,5-Dichloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride

  • Structural Difference : Methylamine group at the 4-position of the piperidine ring instead of the 3-position.
  • Impact :
    • Conformational Flexibility : 4-substitution may restrict rotational freedom, affecting interactions with hydrophobic enzyme pockets .
    • Metabolic Stability : Positional changes influence susceptibility to oxidative metabolism, as evidenced by glutathione adduct screening .

Piperazine-Based Analogs

Example Compound : 1-(2,5-Dichloro-benzyl)-2-methyl-piperazine hydrochloride

  • Structural Difference : Replacement of piperidine with a piperazine ring, introducing an additional nitrogen atom.
  • Impact :
    • Basicity : Piperazine (pKa ~9.8) is more basic than piperidine (pKa ~11.3), altering ionization and membrane permeability.
    • Solubility : Increased polarity may improve aqueous solubility but reduce blood-brain barrier penetration .

Physicochemical and Pharmacological Data

Table 1: Comparative Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) logP* Solubility (PBS, µg/mL) ATX Inhibition IC₅₀ (nM)
Target Compound C₁₄H₁₉Cl₂N₂·HCl 327.69 3.91 ~50 (predicted) Not reported
2,6-Dichloro Analogue C₁₄H₁₉Cl₂N₂·HCl 327.69 4.10 ~30 (predicted) Not reported
Piperidin-4-ylmethyl Analogue C₁₄H₁₉Cl₂N₂·HCl 327.69 3.75 ~80 (predicted) Not reported
Piperazine Analogue C₁₃H₁₈Cl₂N₃·HCl 314.67 2.98 ~120 (predicted) Not reported

*logP values estimated based on structural contributions .

Key Observations:

  • Lipophilicity : The target compound’s logP (~3.91) suggests moderate membrane permeability, while the piperazine analog’s lower logP (~2.98) may favor renal clearance .
  • Solubility : Piperazine derivatives generally exhibit higher aqueous solubility due to increased polarity, critical for oral bioavailability .

Q & A

Q. What are the recommended synthetic routes for (2,5-Dichloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride?

Methodological Answer: Synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 2,5-dichlorobenzyl chloride with methylpiperidin-3-amine under basic conditions (e.g., K₂CO₃ in DMF) can yield the intermediate, followed by HCl salt formation. Characterization via LC/MS (to confirm molecular ion peaks) and ¹H NMR (to verify substituent positions) is critical. Parallel synthesis strategies for structurally similar piperidine derivatives (e.g., ethyl 1-(3-chlorobenzyl)piperidine-3-carboxylate hydrochloride) highlight the importance of optimizing reaction time and solvent polarity .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use HPLC with UV detection (e.g., 206–254 nm) to assess purity (>98%), complemented by ¹H/¹³C NMR for structural confirmation. For example, in related piperidine hydrochlorides, acetone residuals (detected via NMR) can indicate incomplete purification . Mass spectrometry (LC/MS or HRMS) confirms the molecular ion ([M+H]⁺) and rules out degradation products. Thermal stability can be evaluated via melting point analysis (e.g., 175–177°C for analogs) .

Q. What safety protocols are essential for handling this compound?

Methodological Answer: Refer to GHS classifications for similar piperidine derivatives: wear nitrile gloves, chemical-resistant lab coats, and P95 respirators to avoid inhalation of aerosols . Store at 2–8°C in airtight containers to prevent hydrolysis. In case of skin contact, wash immediately with soap and water; for eye exposure, irrigate with saline for ≥15 minutes .

Advanced Research Questions

Q. How can researchers investigate the pharmacological mechanism of action of this compound?

Methodological Answer: Conduct receptor-binding assays (e.g., radioligand displacement studies) to identify targets, such as serotonin or dopamine transporters, as seen in structurally related amines . Pair this with functional assays (e.g., cAMP modulation) to assess agonism/antagonism. Molecular docking simulations using crystallographic data of homologous receptors (e.g., fluoxetine-bound SERT) can predict binding modes . Validate findings in vitro using cell lines overexpressing target proteins .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

Methodological Answer: Follow frameworks like Project INCHEMBIOL :

  • Abiotic studies : Measure hydrolysis rates (pH 4–9, 25–50°C) and photodegradation (UV-Vis exposure).
  • Biotic studies : Use OECD 301/302 guidelines for microbial degradation in soil/water matrices.
  • Ecotoxicity : Perform acute toxicity assays on Daphnia magna (LC₅₀) and algal growth inhibition (OECD 201).
  • Analytical methods : Employ SPE-LC-MS/MS to quantify environmental residuals at trace levels (ppb) .

Q. How can contradictions in pharmacological activity data across studies be resolved?

Methodological Answer:

  • Replicate assays : Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence polarization).
  • Control variables : Standardize cell passage numbers, serum batches, and incubation times.
  • Structural analogs : Compare activity trends with methylpiperidine derivatives to identify substituent-specific effects .
  • Theoretical alignment : Revisit hypotheses using frameworks like receptor theory to contextualize outliers .

Q. What advanced methods ensure rigorous purity assessment for this compound?

Methodological Answer: Beyond HPLC, use chiral chromatography (e.g., Chiralpak® columns) to resolve enantiomeric impurities. Differential scanning calorimetry (DSC) identifies polymorphic forms, while Karl Fischer titration quantifies water content (<0.2% w/w). For trace metal analysis (e.g., Pd from catalysis), ICP-MS with a detection limit of ≤0.1 ppm is recommended .

Q. How should researchers design in vivo studies to evaluate neuropharmacological effects?

Methodological Answer:

  • Dose optimization : Conduct MTD studies in rodents (OECD 420) to establish safe ranges.
  • Behavioral assays : Use forced swim (FST) or tail suspension tests (TST) for antidepressant-like activity.
  • Pharmacokinetics : Measure plasma/tissue concentrations via LC-MS/MS at multiple timepoints.
  • Control groups : Include vehicle, positive controls (e.g., imipramine), and sham-operated animals to isolate compound-specific effects .

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